GS-462808 is a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine. GS-462808 had lower brain penetration and serendipitously lower activity at the brain isoforms. GS-462808 has an improved CNS window , and improved anti-ischemic potency relative to ranolazine.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GSK2798745 is a potent and selective TRPV4 Ion Channel Inhibitor with IC50 = 1.8 nM. GSK2798745 is potentially useful for the treatment of pulmonary edema associated with congestive heart failure. GSK2798745 demonstrated efficacy in an in vivo rat PK/PD model of pulmonary edema, excellent TRP selectivity (M5, A1, C3, and C6 > 25 μM), and an adequate preclinical safety profile that enabled its candidate selection and subsequent progression to
clinical trials.
GSK2795039 is an inhibitor of NADPH oxidase 2 (NOX2; IC50 = 0.269 µM). It is selective for NOX2 over NOX1, -3, -4, and -5 (IC50s = >1,000 µM for all), as well as xanthine oxidase and PKCβ (IC50s = 28.8 and 10 µM, respectively). GSK2795039 inhibits NOX2-mediated production of reactive oxygen species (ROS) and NADPH depletion in cell-free assays (IC50s = 0.537 and 0.251 µM, respectively). In vivo, GSK2795039 (100 mg/kg) reduces serum levels of amylase, a marker for pancreatic cell necrosis, in a gp91phox knockout mouse model of acute pancreatitis. GSK2795039 also inhibits brain NOX2 activity, decreases neurite shortening and apoptosis, and attenuates neurological deficits in a mouse model of weight drop-induced traumatic brain injury (TBI). GSK2795039 is the first small molecule NADPH oxidase 2 (NOX2) inhibitor.
1-(1-(2-(Methylsulfonyl)phenyl)-7-propoxyindolizin-3-yl)ethanone is a chemical compound that belongs to the class of indolizine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
GSK2820151 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor GSK2820151 binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.
GSK2807 Trifluoroacetate is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. It is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene transcription and regulation.
GSK2837808A is a small molecule inhibitor that has been developed by GlaxoSmithKline (GSK) for the treatment of cancer. It is a potent and selective inhibitor of the protein kinase B (AKT) pathway, which is involved in cell survival, proliferation, and metabolism. This paper will discuss the method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, future perspectives, and challenges of GSK2837808A.